molecular formula C9H8O3 B2970917 3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal CAS No. 105899-68-1

3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal

Cat. No.: B2970917
CAS No.: 105899-68-1
M. Wt: 164.16 g/mol
InChI Key: ZRETWWDRJUWTBT-YVMONPNESA-N
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Description

3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal, also known as 3-hydroxy-2-(3-hydroxyphenyl)propenal, is an organic compound belonging to the class of hydroxy-substituted alkenals. This compound features a phenyl ring with hydroxyl groups at the meta position and an aldehyde group attached to an unsaturated carbon chain. It is a derivative of cinnamic acid and exhibits interesting chemical properties due to its functional groups.

Synthetic Routes and Reaction Conditions:

  • From Cinnamic Acid: One common synthetic route involves the hydroxylation of cinnamic acid. This can be achieved by reacting cinnamic acid with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like palladium on carbon (Pd/C).

  • From Benzaldehyde: Another method involves the aldol condensation of benzaldehyde with glycolic acid. The reaction is typically carried out under acidic conditions to facilitate the formation of the hydroxy-substituted alkenal.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the aldehyde group to a hydroxyl group, resulting in the formation of a diol.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic medium.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Halogenation with bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products Formed:

  • Oxidation: 3-Hydroxy-2-(3-hydroxyphenyl)propionic acid.

  • Reduction: 3-Hydroxy-2-(3-hydroxyphenyl)propanol.

  • Substitution: 3-Bromo-2-(3-hydroxyphenyl)propenal.

Scientific Research Applications

3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal has various applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Medicine: It has potential therapeutic applications due to its antioxidant properties, which can help in the treatment of oxidative stress-related diseases.

  • Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal exerts its effects involves its interaction with molecular targets and pathways:

  • Antioxidant Activity: The hydroxyl groups on the phenyl ring contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress.

  • Enzyme Inhibition: The compound can inhibit certain enzymes involved in metabolic pathways, thereby modulating biological processes.

Comparison with Similar Compounds

  • 3-Hydroxy-2-(4-hydroxyphenyl)prop-2-enal

  • 3-Hydroxy-2-(2-hydroxyphenyl)prop-2-enal

  • 3-Hydroxybenzaldehyde

Properties

CAS No.

105899-68-1

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

(E)-3-hydroxy-2-(3-hydroxyphenyl)prop-2-enal

InChI

InChI=1S/C9H8O3/c10-5-8(6-11)7-2-1-3-9(12)4-7/h1-6,10,12H/b8-5-

InChI Key

ZRETWWDRJUWTBT-YVMONPNESA-N

SMILES

C1=CC(=CC(=C1)O)C(=CO)C=O

Isomeric SMILES

C1=CC(=CC(=C1)O)/C(=C\O)/C=O

Canonical SMILES

C1=CC(=CC(=C1)O)C(=CO)C=O

solubility

not available

Origin of Product

United States

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